2-Methylcyclopentene-1-carboxylic acid

Physicochemical Property Lipophilicity LogP

Researchers optimizing SAR campaigns with α,β-unsaturated carboxylic acids frequently encounter purity inconsistencies and unnecessary synthetic steps when relying on ester prodrugs or non-methylated analogs. 2-Methylcyclopentene-1-carboxylic acid (CAS 67209-77-2) directly addresses these bottlenecks: • ≥95% purity (mode across major suppliers) safeguards chiral catalyst integrity in enantioselective hydrogenation and conjugate addition reactions. • +0.4-0.7 LogP enhancement over unsubstituted 1-cyclopentene-1-carboxylic acid enables systematic lipophilicity tuning for membrane permeability optimization. • Pre-formed free carboxylic acid eliminates ester hydrolysis, reducing synthetic step count by one and improving atom economy. Supplied as a research-grade building block with ambient-temperature, non-hazardous shipping and global multi-supplier availability.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 67209-77-2
Cat. No. B1274157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclopentene-1-carboxylic acid
CAS67209-77-2
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1=C(CCC1)C(=O)O
InChIInChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9)
InChIKeyQXKNDUSXGFIHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclopentene-1-carboxylic acid (CAS 67209-77-2): Procurement Specifications and Core Identity


2-Methylcyclopentene-1-carboxylic acid (C₇H₁₀O₂, MW 126.15 g/mol) is a cyclic unsaturated carboxylic acid characterized by a cyclopentene ring with a carboxylic acid group at the 1-position and a methyl substituent at the 2-position . This compound serves as a versatile synthetic building block in organic synthesis [1], with predicted physicochemical properties including a boiling point of 234.9±19.0°C, density of 1.1±0.1 g/cm³, and ACD/LogP of 1.95 [2]. It is commercially available with purity specifications of 95% or higher .

2-Methylcyclopentene-1-carboxylic acid: Why 1-Cyclopentene-1-carboxylic acid Cannot Substitute


Direct substitution of 2-methylcyclopentene-1-carboxylic acid with the non-methylated analog 1-cyclopentene-1-carboxylic acid is not chemically or procedurally equivalent. The 2-methyl group introduces a defined steric and electronic perturbation at the α,β-unsaturated carbonyl system that materially alters physicochemical properties and synthetic reactivity . Procurement documentation from vendors specifies that 2-methylcyclopentene-1-carboxylic acid is supplied with a purity of ≥95% , whereas the non-methylated analog (1-cyclopentene-1-carboxylic acid, CAS 15698-86-9) is typically offered at 97% purity —a difference that may impact downstream reaction yields when substituting one for the other. Moreover, the 2-methyl substitution increases lipophilicity (predicted ACD/LogP = 1.95 [1] versus LogP ≈ 1.2–1.4 for the unsubstituted analog), which affects partitioning behavior in extraction and chromatographic purification steps. These quantifiable differences in purity specifications and physicochemical properties directly inform procurement decisions where synthetic reproducibility and purification workflows are critical.

2-Methylcyclopentene-1-carboxylic acid: Comparative Evidence for Scientific Selection


Comparative Lipophilicity (ACD/LogP) of 2-Methylcyclopentene-1-carboxylic acid vs. 1-Cyclopentene-1-carboxylic acid

The 2-methyl substitution on 2-methylcyclopentene-1-carboxylic acid increases predicted lipophilicity by approximately 0.4–0.7 LogP units relative to the unsubstituted analog 1-cyclopentene-1-carboxylic acid. This quantitative difference in partitioning behavior directly impacts extraction efficiency and chromatographic retention time during purification workflows [1] [2].

Physicochemical Property Lipophilicity LogP

Comparative Boiling Point: 2-Methylcyclopentene-1-carboxylic acid vs. 1-Cyclopentene-1-carboxylic acid

2-Methylcyclopentene-1-carboxylic acid exhibits a predicted boiling point approximately 20–30°C higher than that of the unsubstituted analog 1-cyclopentene-1-carboxylic acid. This measurable difference in volatility has practical implications for reaction solvent selection, workup procedures, and distillation-based purification strategies [1] .

Physical Property Boiling Point Distillation

Commercial Purity Specifications: 2-Methylcyclopentene-1-carboxylic acid vs. 1-Cyclopentene-1-carboxylic acid

Commercial suppliers report purity specifications for 2-methylcyclopentene-1-carboxylic acid at ≥95% (95+% as specified by Fluorochem) , whereas the structurally simpler analog 1-cyclopentene-1-carboxylic acid is routinely available at 97% purity . This 2 percentage-point differential may be relevant for synthetic applications requiring stoichiometric precision or where impurities affect catalytic cycles.

Procurement Purity Specification Vendor Comparison

Synthetic Route Efficiency: 2-Methylcyclopentene-1-carboxylic acid vs. Methyl 2-methyl-1-cyclopentene-1-carboxylate

The synthesis of 2-methylcyclopentene-1-carboxylic acid has been optimized as a three-step procedure using commercially available 2-carboethoxycyclopentanone, nitromethane, piperidine, and Pd/C with ammonium formate, followed by ester hydrolysis [1] [2]. This represents a more efficient synthetic pathway compared to the carboxylate ester analog (methyl 2-methyl-1-cyclopentene-1-carboxylate), which requires an additional methylation step, increasing step count and reducing overall atom economy [3].

Organic Synthesis Synthetic Route Yield

Hydrogen Bonding Profile: 2-Methylcyclopentene-1-carboxylic acid vs. Cyclopentane-1-carboxylic acid

2-Methylcyclopentene-1-carboxylic acid features one hydrogen bond donor and two hydrogen bond acceptors, with a polar surface area of 37 Ų [1]. In contrast, the fully saturated analog cyclopentane-1-carboxylic acid exhibits a slightly lower polar surface area (approximately 34–35 Ų) due to the absence of the conjugated double bond, which influences hydrogen bonding geometry and crystal packing behavior [2].

Hydrogen Bonding Molecular Recognition Crystal Engineering

Documentation and Safety Data Availability: 2-Methylcyclopentene-1-carboxylic acid vs. In-Class Carboxylic Acid Analogs

2-Methylcyclopentene-1-carboxylic acid is accompanied by comprehensive GHS hazard documentation, including specific hazard statements (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) and corresponding precautionary statements . This level of documentation facilitates institutional safety review and regulatory compliance, in contrast to several cyclopentene carboxylic acid analogs for which SDS availability is less standardized or relies on generic class-based hazard extrapolations .

Safety Data Hazard Classification Procurement Compliance

2-Methylcyclopentene-1-carboxylic acid: Evidence-Backed Application Scenarios for Scientific Procurement


Synthetic Intermediate in Multi-Step Organic Synthesis

2-Methylcyclopentene-1-carboxylic acid is documented as a versatile synthetic building block with a well-established three-step preparative route from 2-carboethoxycyclopentanone [1]. The free carboxylic acid functionality eliminates the need for an additional ester hydrolysis step when the target molecule requires a carboxyl group for further derivatization (e.g., amide coupling, esterification, or decarboxylative transformations). Procurement of the pre-formed acid rather than its ester analog reduces synthetic step count by one and improves overall atom economy [2].

Lipophilicity-Tuned Building Block for Medicinal Chemistry SAR Studies

With a predicted ACD/LogP of 1.95 [1], 2-methylcyclopentene-1-carboxylic acid offers a 0.4–0.7 LogP unit increase in lipophilicity relative to the unsubstituted 1-cyclopentene-1-carboxylic acid scaffold. This quantifiable difference makes the compound a valuable building block for structure-activity relationship (SAR) campaigns where systematic modulation of lipophilicity is required to optimize membrane permeability, metabolic stability, or target engagement [2].

Chiral Pool Entry via α,β-Unsaturated Carboxylic Acid Scaffold

The conjugated α,β-unsaturated carboxylic acid motif present in 2-methylcyclopentene-1-carboxylic acid serves as a substrate for asymmetric transformations including enantioselective hydrogenation, conjugate addition, and cycloaddition reactions. The 2-methyl substitution provides a defined steric environment that may influence stereoselectivity outcomes in chiral catalysis [1]. Procurement of this compound with a purity specification of 95+% [2] ensures that catalytic cycles are not compromised by impurities that could poison chiral catalysts or alter enantioselectivity.

Crystallization and Co-Crystal Engineering Studies

The hydrogen bonding profile of 2-methylcyclopentene-1-carboxylic acid (1 H-bond donor, 2 H-bond acceptors, PSA = 37 Ų) [1] enables predictable intermolecular interactions suitable for co-crystal screening and crystal engineering applications. The methyl substituent introduces a steric handle that can influence packing motifs without eliminating the carboxylic acid dimer formation characteristic of this compound class [2].

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